molecular formula C8H11N5O B3238228 9-(2-Hydroxypropyl)adenine

9-(2-Hydroxypropyl)adenine

Cat. No.: B3238228
M. Wt: 193.21 g/mol
InChI Key: MJZYTEBKXLVLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-(2-Hydroxypropyl)-9H-adenine involves several steps:

These methods are efficient and yield high enantioselectivity, making them suitable for industrial production.

Chemical Reactions Analysis

9-(2-Hydroxypropyl)-9H-adenine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(2-Hydroxypropyl)-9H-adenine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Hydroxypropyl)-9H-adenine involves its interaction with thymidine kinase from herpes simplex virus type 1. The compound acts as a fraudulent substrate, leading to the formation of dead-end complexes with viral DNA. This inhibits viral replication and proliferation .

Comparison with Similar Compounds

9-(2-Hydroxypropyl)-9H-adenine can be compared with other similar compounds such as:

What sets 9-(2-Hydroxypropyl)-9H-adenine apart is its unique interaction with herpes simplex virus type 1 thymidine kinase, making it a promising candidate for targeted antiviral therapies .

Biological Activity

9-(2-Hydroxypropyl)adenine, also known as (R)-9-(2-Hydroxypropyl)adenine, is a modified purine derivative with significant potential in medicinal chemistry, particularly as an antiviral agent. This compound exhibits notable biological activities, primarily attributed to its structural similarities to natural nucleosides. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₅O
  • CAS Number : 14047-28-0
  • Molecular Weight : 193.21 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The compound features a purine base structure with a hydroxylpropyl group at the 9-position of the adenine ring, which is crucial for its biological activity.

This compound is primarily recognized for its antiviral properties, particularly against human immunodeficiency virus (HIV). Its mechanism of action is believed to involve:

  • Inhibition of Reverse Transcriptase : The compound competes with natural substrates for binding sites on reverse transcriptase, an enzyme critical for HIV replication. This competitive inhibition disrupts viral replication processes and has been shown to enhance the efficacy of antiretroviral therapies .

Further research is necessary to elucidate additional pathways and targets affected by this compound, as its interactions with other biological systems remain largely unexplored.

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Activity Description
Antiviral Activity Effective against HIV; inhibits reverse transcriptase.
Potential Antitumor Preliminary studies suggest possible anti-tumor properties.
Immune Modulation May enhance immune response due to structural modifications.

Case Studies

  • HIV Replication Inhibition : In vitro studies demonstrated that this compound significantly reduces HIV replication in activated peripheral blood mononuclear cells (PBMCs). The IC50 values indicate strong antiviral activity comparable to established antiretroviral drugs .
  • Comparative Analysis with Tenofovir : As a structural analog of Tenofovir, this compound serves as an impurity in Tenofovir Disoproxil Fumarate formulations. Research indicates that while Tenofovir is a potent reverse transcriptase inhibitor, this compound may offer similar benefits with potentially fewer side effects due to its unique structural properties .

Synthetic Routes

Various synthetic methods have been developed to produce this compound:

Synthetic Method Yield (%) Advantages
Reaction of adenine with (R)-propylene oxide~69%Simple starting materials
Multi-step synthesis via R-ethyl lactate~35%High stereoselectivity

These methods highlight the challenges associated with yield and complexity in industrial production .

Properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYTEBKXLVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9-(2-Hydroxy-1-propyl)-6-chloropurine (I, 9 g, 42.5 mmol) was dissolved in saturated methanolic ammonia and ammonium chloride (50 mg). The mixture was heated at 130° in a bomb for 6 hr. The resulting solution was evaporated to dryness and recrystallized from ethanol/acetone. Yield=6.68 g of a colorless crystalline product (81%); mp 193°-194°; uv (H2O; pH 5.5); λmax 260 nm; TLC in CHCl3 :MeOH (5:1); Rf 0.44.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.